5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The compound's structure features a pyrimidine ring substituted with an ethynyl group and an amino group, making it a candidate for various therapeutic applications.
The compound has been referenced in various scientific patents and research articles, indicating its potential as a pharmacological agent. Notably, it has been studied in the context of inhibiting specific enzymes related to cancer and metabolic diseases, particularly in the development of inhibitors for lysine-specific demethylase-1 and other targets .
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine is classified as a heterocyclic compound due to the presence of a nitrogen-containing ring (pyrimidine). Its structural components suggest potential applications in drug development, particularly in oncology and metabolic disorders.
The synthesis of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of intermediates and final products .
The molecular formula for 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine is C13H10ClN3. Its structure consists of:
The molecular weight is approximately 245.69 g/mol. The compound's structural features contribute to its potential interactions with biological targets, influencing its pharmacological properties.
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine can participate in various chemical reactions:
These reactions require specific catalysts and conditions to achieve desired selectivity and yield. Reaction kinetics and thermodynamics play crucial roles in optimizing these processes .
The mechanism of action for 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine primarily involves its interaction with target proteins or enzymes within cells. For instance, it has been studied as an inhibitor of lysine-specific demethylase-1, which plays a role in epigenetic regulation.
Inhibition studies reveal that this compound can effectively modulate enzyme activity by binding to active sites or allosteric sites, thereby altering cellular pathways related to cancer proliferation and metabolic regulation .
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine has potential applications in:
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents that address complex biological challenges.
The synthesis of 5-((3-aminophenyl)ethynyl)-6-chloropyrimidin-4-amine hinges on sequential functionalization of the pyrimidine ring. The core scaffold is typically derived from 6-chloropyrimidin-4-amine or its dichlorinated precursor (2,4-dichloro-6-aminopyrimidine). Key steps involve:
Table 1: Optimization of Pyrimidine Core Halogenation
Precursor | Chlorinating Agent | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
4-Aminopyrimidin-6-one | POCl₃ | Toluene | 110 | 85 |
2,4-Dihydroxypyrimidine | PCl₅ | DCM | 25 | 72 |
4-Amino-6-methoxypyrimidine | SO₂Cl₂ | THF | 60 | 68 |
The ethynyl-aryl bridge is installed via Pd/Cu-catalyzed cross-coupling between terminal alkynes and halogenated pyrimidines or aryl halides. Two dominant strategies exist:
The Sonogashira reaction is the cornerstone for forming the ethynyl-aryl bond. Optimized conditions use:
6-Chloro-5-iodopyrimidin-4-amine + (3-Aminophenyl)boronic acid → Pd(OAc)₂/Ph₃P/Na₂CO₃/n-propanol→ Target
This method enables access to non-alkynylated derivatives but struggles with sterically hindered boronic acids [1].
Table 2: Comparative Efficiency of Coupling Methods
Reaction Type | Catalyst System | Aryl Halide | Yield (%) | Byproducts |
---|---|---|---|---|
Sonogashira | PdCl₂(PPh₃)₂/CuI/DIPA | 5-Iodopyrimidine | 88 | Homocoupled diyne (<5%) |
Sonogashira | PdCl₂(PPh₃)₂/CuI/TEA | 5-Bromopyrimidine | 65 | Unreacted alkyne (20%) |
Suzuki | Pd(OAc)₂/Ph₃P/Na₂CO₃ | 5-Iodopyrimidine | 82 | Protodehalogenation (8%) |
The C4-amine and aniline groups necessitate orthogonal protection to avoid side reactions during Sonogashira coupling:
Table 3: Orthogonal Protection Schemes
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Aryl amine (Ar-NH₂) | Boc | (Boc)₂O, K₂CO₃, DMF | TFA/DCM (1:1), 25°C, 2h | Stable to Pd catalysis |
Pyrimidine NH₂ | COCF₃ | (CF₃CO)₂O, CH₂Cl₂, 0°C | K₂CO₃ (2 eq), MeOH, 25°C, 12h | Tolerates CuI |
Alkyne | TMS | TMSCl, Et₃N, THF | K₂CO₃/MeOH or TBAF/THF | Compatible with Sonogashira |
Solid-phase synthesis enables rapid generation of analogs via combinatorial chemistry. Key methodologies include:
BAL-resin + Fmoc-Gly-OH → Deprotection → Coupling with 6-chloro-5-iodopyrimidin-4-amine → Sonogashira with TMS-protected alkyne → TBAF cleavage → Amine displacement at C6 → TFA cleavage
This approach achieves >90% purity for 50+ analogs in parallel synthesis [7].
Table 4: Solid-Phase Derivatives and Yields
Resin Type | Anchoring Site | Diversification Step | Average Yield (%) | Purity (%) |
---|---|---|---|---|
BAL | C4-NH₂ | C6-Cl displacement | 78 | >90 |
Wang carbonate | C6-OH | Sonogashira at C5 | 65 | 85 |
Rink amide | Aniline | Acylation of Ar-NH₂ | 82 | 92 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7